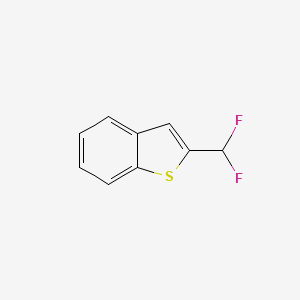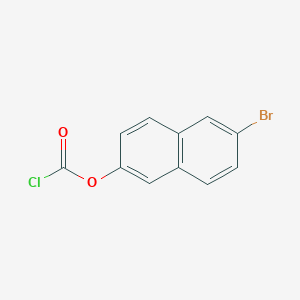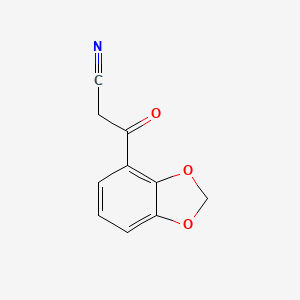
3-(4-Benzodioxolyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzodioxolyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a benzodioxole ring attached to a nitrile group via a propanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzodioxolyl)-3-oxopropanenitrile typically involves the reaction of 4-benzodioxole with a suitable nitrile precursor under controlled conditions. One common method involves the use of 4-benzodioxole and acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions. The mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Benzodioxolyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
科学的研究の応用
3-(4-Benzodioxolyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Benzodioxolyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
Similar Compounds
- 4-Benzodioxolyl substituted pyrrolidine-3-carboxylic acid derivatives
- Phenyl cinnamic acid derivatives
- 4-Hydroxybenzodioxoles
Uniqueness
3-(4-Benzodioxolyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzodioxole ring and the nitrile group allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7NO3/c11-5-4-8(12)7-2-1-3-9-10(7)14-6-13-9/h1-3H,4,6H2 |
InChIキー |
TVIKUUUHXNEBHK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
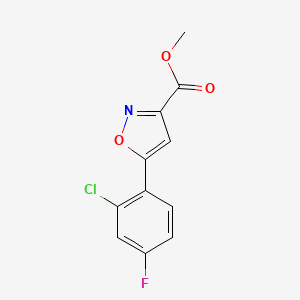
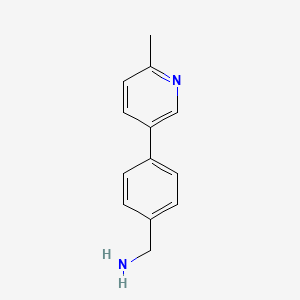
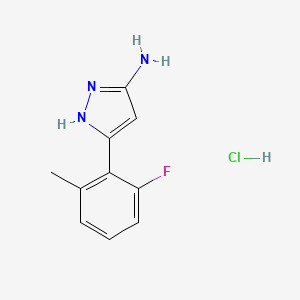
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
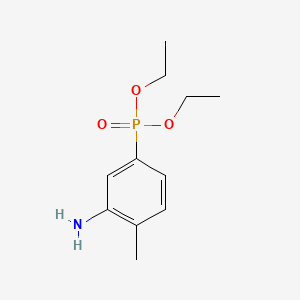
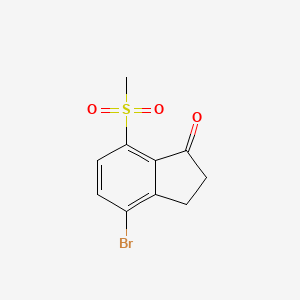
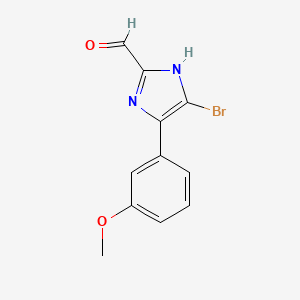
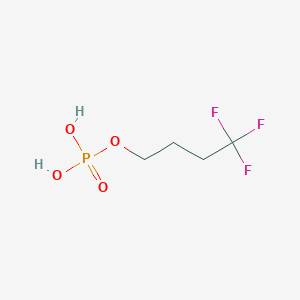
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)


